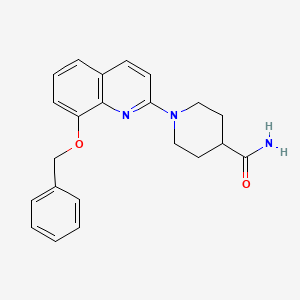

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(8-phenylmethoxyquinolin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c23-22(26)18-11-13-25(14-12-18)20-10-9-17-7-4-8-19(21(17)24-20)27-15-16-5-2-1-3-6-16/h1-10,18H,11-15H2,(H2,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASBVBMYAWUAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The benzyloxy group is introduced via a nucleophilic substitution reaction, followed by the formation of the piperidine ring through cyclization reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Scientific Research Applications

Medicinal Chemistry

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide has been investigated for its potential as an anticonvulsant agent . In studies involving maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, several derivatives of this compound demonstrated promising anticonvulsant activities. For instance, one derivative exhibited an ED50 value of 8.6 mg/kg and a TD50 value of 365.3 mg/kg, providing a protective index indicative of its therapeutic potential .

Antimicrobial and Anticancer Research

Research has highlighted the compound's antimicrobial and anticancer properties. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction suggests that derivatives of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide could be valuable in developing new treatments for various cancers and infections.

Neurological Disorders

The compound is also being explored for its therapeutic potential in treating neurological disorders. Its ability to cross biological membranes effectively enhances its bioavailability, making it a candidate for further research in neuropharmacology.

Case Study 1: Anticonvulsant Activity

In a study focused on new anticonvulsants, researchers synthesized various derivatives of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide and evaluated their activities using MES and scPTZ tests. One derivative showed significant anticonvulsant activity with an ED50 value of 14.3 mg/kg and a TD50 value of 434 mg/kg, indicating its potential as an effective treatment for epilepsy .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial effects of compounds derived from the quinoline framework. The results indicated that certain derivatives exhibited notable activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Quinoline Derivatives

The quinoline scaffold is a common structural motif in medicinal chemistry. highlights seven quinoline derivatives (B28, B29, C1–C7) with varying phenyl substituents. Key comparisons include:

The benzyloxy group in the target compound confers greater lipophilicity compared to polar substituents (e.g., B29’s 4-aminophenyl), likely enhancing CNS bioavailability. Halogenated analogs (C2–C4) may exhibit improved metabolic stability due to reduced oxidative susceptibility .

Piperidine-4-Carboxamide Derivatives

Piperidine-4-carboxamide is a versatile pharmacophore. Comparisons with other derivatives include:

- CP-945,598 (): A cannabinoid receptor antagonist with a purine core and chlorophenyl groups. Its piperidine-4-carboxamide group facilitates receptor binding, but the purine scaffold introduces distinct metabolic pathways, leading to metabolites like M1 .

- N-(4-methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (): This compound’s benzimidazolone core may enhance selectivity for enzymatic targets compared to the quinoline-based target compound .

Pharmacological Profile Comparison

Anticonvulsant Activity

The target compound’s structural analogs, such as 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives, demonstrated significant anticonvulsant activity in rodent models, with ED₅₀ values < 30 mg/kg . In contrast, piperidine-benzimidazolone derivatives () showed potency in enzymatic assays but lacked in vivo anticonvulsant data, suggesting divergent therapeutic applications .

Antiviral Activity

Piperidine-4-carboxamide derivatives with naphthalene substituents () exhibited inhibitory activity against SARS-CoV-2, highlighting the role of aromatic bulk in viral protease binding . The target compound’s benzyloxy group may be suboptimal for this application due to steric constraints.

Physicochemical and Pharmacokinetic Properties

The target compound’s higher molecular weight and lipophilicity compared to simpler analogs (e.g., C2) may limit aqueous solubility but improve tissue distribution .

Biological Activity

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial and anticancer properties.

The compound is synthesized through a multi-step process involving the formation of the quinoline core, introduction of the benzyloxy group via nucleophilic substitution, and cyclization to form the piperidine ring. The carboxamide group enhances the compound's interaction with biological targets by forming hydrogen bonds with proteins, which stabilizes the compound-protein complex. Additionally, the quinoline moiety has been shown to interact with DNA and various enzymes, potentially inhibiting their functions .

Biological Activity Overview

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that this compound has potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation. The mechanism involves the inhibition of specific signaling pathways associated with tumor growth, although detailed studies are ongoing .

- Neuroprotective Effects : The compound has been investigated for its potential role in treating neurological disorders. Its ability to cross biological membranes suggests it may be effective in targeting central nervous system disorders .

Anticancer Studies

In various studies, compounds similar to 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide have demonstrated promising anticancer effects:

Antimicrobial Studies

Research has shown that quinoline-piperidine derivatives possess moderate activity against various microbial strains:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a benzyloxy-substituted quinoline core with a piperidine-4-carboxamide moiety. Key steps include:

- Quinoline Functionalization : Use Ullmann-type coupling or nucleophilic aromatic substitution to introduce the benzyloxy group at the 8-position of quinoline .

- Piperidine Coupling : React the quinoline intermediate with a pre-functionalized piperidine-4-carboxamide using Buchwald-Hartwig amination or SNAr reactions. Control reaction temperature (e.g., 80–110°C) and solvent polarity (e.g., DMF or toluene) to minimize side products .

- Yield Optimization : Employ cesium carbonate as a base and DIPHOS (1,2-Bis(diphenylphosphino)ethane) as a ligand to enhance coupling efficiency, as demonstrated in analogous quinoline-piperidine syntheses (yields: 26–82%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., benzyloxy group at quinoline C8, piperidine C2 linkage) and carboxamide proton signals (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C23H23N3O2: expected m/z 374.1865) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the quinoline (e.g., substituents at C2 or C4) or piperidine (e.g., N-alkylation of the carboxamide) to assess impact on target binding .

- Biological Assays : Test analogs against disease-relevant targets (e.g., kinase or protease enzymes) using enzymatic inhibition assays (IC50 determination) or cell-based viability assays (e.g., MTT for anti-cancer activity) .

- Computational Modeling : Perform docking studies with crystallographic protein structures (e.g., PDB entries) to predict binding modes and guide rational design .

Q. What mechanistic insights can explain discrepancies in synthetic yields across similar piperidine-carboxamide derivatives?

- Methodological Answer :

- Steric Effects : Lower yields in bulky derivatives (e.g., 1-(2,4-Dichlorobenzyl)-N-cyclohexylpiperidine-4-carboxamide, 26% yield) may arise from hindered transition states during coupling steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis of carboxamide). Compare yields in toluene vs. DMF to identify optimal conditions .

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) and ligands (e.g., Xantphos vs. DIPHOS) to enhance cross-coupling efficiency .

Q. How can reaction intermediates be stabilized to prevent degradation during multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites (e.g., piperidine nitrogen) during quinoline functionalization .

- Low-Temperature Storage : Store light-sensitive intermediates (e.g., nitro-substituted quinolines) at –20°C under inert atmosphere .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to detect intermediate formation and adjust reaction times dynamically .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing biological activity data from SAR studies?

- Methodological Answer :

- Dose-Response Curves : Fit IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) with constraints for Hill slopes .

- Cluster Analysis : Group compounds by structural features (e.g., substituent electronegativity, logP) and correlate with activity trends using principal component analysis (PCA) .

- p-Value Adjustment : Apply Bonferroni correction to mitigate false positives in high-throughput screening datasets .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- X-ray Diffraction : Solve crystal structures to confirm stereochemistry (e.g., piperidine chair conformation) and hydrogen-bonding networks (e.g., carboxamide-NH∙∙∙O interactions) .

- ORTEP Refinement : Use SHELXL97 for least-squares refinement and DIAMOND for 3D visualization of electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.